molecular formula C19H26N2O4 B1502849 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine CAS No. 666179-93-7

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine

Cat. No.: B1502849
CAS No.: 666179-93-7
M. Wt: 346.4 g/mol
InChI Key: LAWWVLUAUGYBSD-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a cyano group, and a 3,4-dimethoxyphenyl moiety. Its structural complexity and functional groups make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyano-4-(3,4-dimethoxyphenyl)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM). The reaction typically proceeds at room temperature and requires several hours to complete.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and safety. The use of automated systems for reagent addition and product isolation can streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed:

  • Oxidation: 1-Boc-4-carboxy-4-(3,4-dimethoxyphenyl)-piperidine.

  • Reduction: 1-Boc-4-amino-4-(3,4-dimethoxyphenyl)-piperidine.

  • Substitution: 4-cyano-4-(3,4-dimethoxyphenyl)piperidine.

Scientific Research Applications

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used to study the biological activity of piperidine derivatives.

  • Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is unique due to its specific combination of functional groups. Similar compounds include:

  • Verapamilic Acid: A calcium channel blocker with a similar cyano group.

  • Boronic Esters: Used in carbohydrate chemistry with protective groups.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(22)21-10-8-19(13-20,9-11-21)14-6-7-15(23-4)16(12-14)24-5/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWWVLUAUGYBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678157
Record name tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666179-93-7
Record name tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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